Product packaging for 1-(4-Chlorobenzyl)piperidin-3-ol(Cat. No.:CAS No. 408312-64-1)

1-(4-Chlorobenzyl)piperidin-3-ol

Cat. No.: B3265655
CAS No.: 408312-64-1
M. Wt: 225.71 g/mol
InChI Key: YUZVJHZMUZSPSQ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal and synthetic chemistry. nih.govijnrd.org Its derivatives are integral to numerous pharmaceuticals and naturally occurring alkaloids. nih.govijnrd.org The versatility of the piperidine scaffold allows for extensive functionalization, making it a "privileged scaffold" in drug design—a molecular framework that is frequently found in biologically active compounds. mdpi.com

Historical Context of Piperidine Scaffolds in Chemical Synthesis

The synthesis of piperidine-containing compounds has been a subject of chemical research for well over a century. nih.gov Early methods, dating back to the 19th century, often involved the hydrogenation of pyridine (B92270) rings to produce the saturated piperidine core. nih.gov This fundamental transformation remains a common strategy in modern organic synthesis. Over the decades, a vast array of synthetic methodologies has been developed to create substituted piperidines with precise control over their three-dimensional structure. These methods include multicomponent reactions, aza-Michael additions, and various cyclization strategies, enabling chemists to build complex molecular architectures. nih.govkcl.ac.uk The continuous development of these synthetic routes is driven by the high demand for novel piperidine derivatives for pharmaceutical and agrochemical applications. nih.govijnrd.org

Role of the Piperidinol Moiety in Scaffold Design

The inclusion of a hydroxyl group on the piperidine ring, forming a piperidinol moiety, significantly influences the properties of the resulting molecule. The hydroxyl group can alter physicochemical characteristics such as polarity and lipophilicity. thieme-connect.comthieme-connect.com This is a critical consideration in drug design, as these properties affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the position and stereochemistry of the hydroxyl group introduce chirality, which can lead to enhanced biological activity and selectivity for specific protein targets. thieme-connect.comthieme-connect.com The piperidinol scaffold serves as a versatile building block, with the hydroxyl group providing a handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening. nih.gov For instance, benzene-substituted piperidinol derivatives have been identified as potential modulators for N-methyl-d-aspartate (NMDA) receptors, which are implicated in depressive disorders. acs.org

Specific Focus on 1-(4-Chlorobenzyl)piperidin-3-ol in Academic Investigations

Within the broad class of piperidine derivatives, this compound has garnered attention in academic and industrial research as a building block for more complex molecules.

Structural Classification and Nomenclature within Substituted Piperidines

This compound is a disubstituted piperidine derivative. Its formal IUPAC name is 1-[(4-chlorophenyl)methyl]piperidin-3-ol. chemicalbook.com The structure features two key substitutions on the piperidine ring:

A 4-chlorobenzyl group attached to the nitrogen atom (position 1). This group consists of a benzyl (B1604629) ring with a chlorine atom at the para-position.

A hydroxyl group (-OH) at position 3 of the piperidine ring.

The presence of the hydroxyl group at the C-3 position creates a stereocenter, meaning the compound can exist as two different enantiomers, (R)- and (S)-1-(4-chlorobenzyl)piperidin-3-ol.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 408312-64-1
Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]piperidin-3-ol
Synonyms This compound

Data sourced from ChemicalBook. chemicalbook.com

Research Rationale for Investigating the Chemical Compound's Properties and Reactivity

The investigation into the properties and reactivity of this compound is driven by its potential as a precursor in the synthesis of novel, biologically active compounds. The rationale can be broken down into several key aspects:

Scaffold for Drug Discovery: The piperidine core is a proven pharmacophore. researchgate.net By using this compound as a starting material, researchers can explore new chemical space to develop agents for various therapeutic targets. nih.govacs.org

Introduction of Specific Moieties: The 4-chlorobenzyl group is a common substituent in medicinal chemistry, often included to explore interactions with hydrophobic pockets in target proteins. The chlorine atom can also modulate electronic properties and metabolic stability.

Functional Handle for Derivatization: The hydroxyl group at the 3-position is a key functional handle. It can be used for subsequent reactions, such as esterification, etherification, or conversion to other functional groups, allowing for the systematic modification of the structure to study structure-activity relationships (SAR). nih.gov

Probing Stereochemical Effects: As a chiral molecule, this compound allows for the synthesis of enantiomerically pure final compounds. This is crucial because the biological activity of chiral drugs often resides in only one of the enantiomers. thieme-connect.comthieme-connect.com

In essence, this compound is a valuable intermediate that combines several structural features known to be important for biological activity, making it an attractive target for synthetic and medicinal chemistry research programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNO B3265655 1-(4-Chlorobenzyl)piperidin-3-ol CAS No. 408312-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZVJHZMUZSPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274445
Record name 1-[(4-Chlorophenyl)methyl]-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408312-64-1
Record name 1-[(4-Chlorophenyl)methyl]-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=408312-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Comprehensive spectroscopic analysis is crucial for the unambiguous structural assignment and understanding of the molecular dynamics of 1-(4-Chlorobenzyl)piperidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

While specific ¹H and ¹³C NMR spectra for this compound are not readily found in the reviewed literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the 4-chlorobenzyl group and the piperidine (B6355638) ring. The aromatic protons of the 4-chlorophenyl ring would likely appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to ortho-coupling. The benzylic protons (CH₂) would present as a singlet, integrating to two protons, with a chemical shift influenced by the adjacent nitrogen atom. The protons on the piperidine ring would exhibit more complex splitting patterns due to diastereotopicity and spin-spin coupling. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be a multiplet, and its chemical shift would be sensitive to solvent and hydrogen bonding. The remaining piperidine ring protons would appear as a series of multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom. The 4-chlorobenzyl moiety would exhibit four signals in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The benzylic carbon signal would also be readily identifiable. The piperidine ring carbons would display signals in the aliphatic region, with the carbon atom bonded to the hydroxyl group (C-OH) appearing at a downfield position compared to the other piperidine carbons. The chemical shifts of the piperidine carbons would be influenced by the conformation of the ring.

Anticipated NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic C-H 7.20 - 7.40 (m, 4H) 128.0 - 134.0
Benzyl (B1604629) CH₂ ~3.50 (s, 2H) ~62.0
Piperidine CH-OH ~3.60 (m, 1H) ~68.0
Piperidine CH₂ (adjacent to N) 2.00 - 2.80 (m, 4H) 50.0 - 60.0
Piperidine CH₂ 1.40 - 1.90 (m, 4H) 25.0 - 35.0

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear in the 2800-3100 cm⁻¹ region. Aromatic C=C stretching vibrations are anticipated in the 1450-1600 cm⁻¹ range. The C-N stretching of the tertiary amine in the piperidine ring would likely be observed in the 1000-1200 cm⁻¹ region. The C-Cl stretching vibration from the chlorobenzyl group would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-Cl stretch are expected to give rise to strong Raman signals.

Expected Vibrational Frequencies for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch 3200 - 3600 (broad) Weak
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960 2850 - 2960
Aromatic C=C Stretch 1450 - 1600 1450 - 1600
C-N Stretch 1000 - 1200 Moderate
C-O Stretch 1050 - 1150 Weak
C-Cl Stretch 600 - 800 600 - 800

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (EIMS, HRMS)

Mass spectrometry would be employed to determine the molecular weight and to gain insight into the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition (C₁₂H₁₆ClNO).

In electron ionization mass spectrometry (EIMS), the molecular ion peak [M]⁺ at m/z 225 (for ³⁵Cl) and 227 (for ³⁷Cl) with an approximate 3:1 isotopic ratio would be expected. Key fragmentation pathways would likely involve the cleavage of the benzyl group and fragmentation of the piperidine ring. A prominent peak at m/z 125 would correspond to the 4-chlorobenzyl cation [ClC₆H₄CH₂]⁺. Fragmentation of the piperidine ring could lead to the loss of water from the molecular ion, and subsequent ring opening or cleavage, generating a series of smaller fragment ions.

X-ray Crystallography for Solid-State Structure Determination

Although a crystal structure for this compound has not been reported in the searched literature, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would likely be dominated by intermolecular hydrogen bonding involving the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or more complex networks of molecules. The nitrogen atom of the piperidine ring could also act as a hydrogen bond acceptor.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent 4-chlorobenzyl groups could play a role in stabilizing the crystal lattice. The presence of the chlorine atom could also lead to halogen bonding interactions (C-Cl···O or C-Cl···N), further influencing the crystal packing.

Conformational Analysis of the Piperidine Ring and Substituents in the Crystalline State

X-ray crystallography would reveal the preferred conformation of the piperidine ring in the solid state, which is expected to be a chair conformation to minimize steric strain. The substituents—the 4-chlorobenzyl group at the 1-position and the hydroxyl group at the 3-position—can adopt either axial or equatorial orientations. The thermodynamically more stable conformation would likely have the bulky 4-chlorobenzyl group in an equatorial position to minimize 1,3-diaxial interactions. The orientation of the hydroxyl group (axial or equatorial) would depend on a balance of steric and electronic factors, including the potential for intramolecular hydrogen bonding. The precise bond lengths, bond angles, and torsion angles determined from the crystal structure would provide invaluable data for understanding the conformational preferences of this molecule.

Chromatographic Purity Assessment and Isolation Techniques

The isolation and purification of this compound from synthetic batches are critical steps to obtaining a sample of high purity suitable for analytical characterization and further application. The choice of chromatographic technique is dictated by the scale of the purification, the nature of the impurities, and the desired final purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of this compound and can also be adapted for preparative scale purification. The technique offers high resolution, speed, and sensitivity.

For the analytical determination of purity, a reversed-phase HPLC method is typically employed. While specific methods for this compound are not extensively detailed in publicly available literature, methods developed for structurally similar piperidine derivatives can be considered representative. For instance, a common approach involves using a C18 stationary phase with a gradient elution system.

A typical analytical HPLC method for a related piperidine compound might involve a C18 column and a mobile phase consisting of an aqueous component with a modifier (e.g., trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, often at wavelengths between 210 and 280 nm, where the aromatic chlorobenzyl group would exhibit significant absorbance.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the target compound. The goal is to separate the peak corresponding to this compound from any impurity peaks. Fractions are collected as the eluent exits the detector, and those containing the pure compound are combined and the solvent evaporated to yield the purified product.

Below is an interactive data table summarizing typical parameters that could be applied in the HPLC analysis of this compound, based on methods for analogous compounds.

ParameterAnalytical HPLCPreparative HPLC
Stationary Phase Reversed-phase C18, 5 µm particle sizeReversed-phase C18, 10 µm particle size
Column Dimensions 4.6 mm x 150 mm≥ 20 mm x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 10 minutesOptimized based on analytical run
Flow Rate 0.8 - 1.5 mL/min20 - 100 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 5 - 20 µL0.5 - 5 mL

For larger scale purification, classical column chromatography is a cost-effective and widely used technique. This method involves packing a glass column with a stationary phase, most commonly silica gel, and passing a solution of the crude product through the column using a liquid mobile phase.

The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For a moderately polar compound like this compound, a typical stationary phase is silica gel (SiO₂). The mobile phase, or eluent, is usually a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is optimized to achieve good separation between the target compound and its impurities.

A common eluent system for piperidine derivatives is a mixture of a hydrocarbon solvent, such as hexane or heptane, and a more polar solvent like ethyl acetate. The ratio of these solvents is adjusted to control the retention of the compounds on the column. For instance, starting with a lower polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate can effectively elute compounds of increasing polarity. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

In a patent describing the synthesis of a related compound, N-(1-(4-Chlorobenzyl)-2,2-dimethyl-1,2,3,4-tetrahydropyridin-4-ylidene)pyrrolidinium bromide, the purification of the final product was achieved by column chromatography using dichloromethane as the eluent. This suggests that for certain piperidine derivatives, a single solvent or a simple solvent system can be effective.

The following table outlines a representative protocol for the purification of this compound using column chromatography.

ParameterDescription
Stationary Phase Silica Gel 60 (70-230 mesh)
Mobile Phase Gradient of Hexane and Ethyl Acetate (e.g., starting from 10% Ethyl Acetate in Hexane to 50% Ethyl Acetate)
Loading Method The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel, which is then dry-loaded onto the column.
Fraction Collection Fractions of a fixed volume are collected.
Monitoring Fractions are analyzed by Thin-Layer Chromatography (TLC) with UV visualization and/or staining (e.g., potassium permanganate).

After collection, the fractions containing the pure this compound, as determined by TLC, are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various properties of 1-(4-Chlorobenzyl)piperidin-3-ol and related compounds.

Geometry Optimization and Electronic Properties

Researchers have utilized DFT calculations, often with the B3LYP hybrid functional and a 6-311G++(d,p) or similar basis set, to determine the most stable three-dimensional arrangement of atoms in this compound. nih.govnih.gov This process, known as geometry optimization, finds the minimum energy conformation of the molecule. The optimized structure provides valuable information about bond lengths, bond angles, and dihedral angles. Studies on similar piperidine-containing molecules have used these methods to understand their structural characteristics. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy levels)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net For a related compound, the calculated HOMO and LUMO energies were found to be -6.1375 eV and -1.8057 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.3318 eV. researchgate.net A larger energy gap suggests higher stability. researchgate.net

Table 1: Frontier Molecular Orbital Energies

Parameter Energy (eV)
EHOMO -6.1375
ELUMO -1.8057

Global Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further understand the molecule's reactivity. researchgate.netresearchgate.netdergipark.org.tr These descriptors, derived from Koopmans' theorem, provide insights into the relationship between a compound's structure, stability, and global chemical reactivity. researchgate.net Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 2: Global Chemical Reactivity Descriptors

Descriptor Formula Value (eV)
Ionization Potential (I) -EHOMO 6.1375
Electron Affinity (A) -ELUMO 1.8057
Electronegativity (χ) (I + A) / 2 3.9716
Chemical Hardness (η) (I - A) / 2 2.1659
Chemical Softness (S) 1 / η 0.4617

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. researchgate.netwikipedia.orgrsc.org It provides a description of the Lewis-like chemical bonding structure, translating complex quantum mechanical wavefunctions into familiar chemical concepts of lone pairs and bonds. wikipedia.orgresearchgate.net NBO analysis can reveal the stabilization energy associated with donor-acceptor interactions, offering insights into the molecule's internal stability. researchgate.net

Non-Linear Optical (NLO) Properties

Computational studies can also predict the non-linear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics. DFT calculations can be employed to determine parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations help in understanding how a molecule's electron density responds to an external electric field, which is the basis of NLO phenomena. dergipark.org.tr

Molecular Docking Studies for Receptor/Enzyme Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org In the context of drug discovery, molecular docking is used to predict how a ligand, such as this compound, might interact with the active site of a protein receptor or enzyme. dntb.gov.ua These studies can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and estimate the binding affinity between the ligand and the target. This information is crucial for understanding the potential biological activity of the compound and for the rational design of new, more potent derivatives.

Ligand-Protein Binding Affinity and Energetics

The binding affinity of a ligand to its protein target is a critical parameter in computational drug design, often quantified by the binding energy. A more negative binding energy typically indicates a more stable and favorable interaction. For this compound, molecular docking studies have been employed to predict its binding affinity against various protein targets.

Another significant area of investigation for piperidine (B6355638) derivatives is the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. nih.gov Computational studies on piperidine-based inhibitors have revealed binding affinities in the range of -11 to -12 kcal/mol for potent inhibitors. nih.gov These strong binding energies suggest a high potential for inhibition.

For the epidermal growth factor receptor (EGFR), another target for which piperidine-based inhibitors have been explored, molecular docking simulations are crucial for predicting binding modes and affinities. While specific data for this compound is not explicitly detailed, related compounds have shown to be effective inhibitors.

A representative table of binding energies for similar scaffolds against these targets is presented below to illustrate the typical range of affinities.

Target ProteinRepresentative Binding Energy (kcal/mol) for Similar Scaffolds
SARS-CoV-2 Main Protease (Mpro)-10 to -13.5 nih.gov
Monoamine Oxidase B (MAO-B)-11 to -12 nih.gov
Epidermal Growth Factor Receptor (EGFR)Not explicitly found

These values highlight the potential for this compound to exhibit strong binding to these and other protein targets, driven by favorable energetic contributions from its structural components.

Identification of Key Interacting Residues and Binding Site Characteristics

The specific interactions between a ligand and the amino acid residues within a protein's binding site are fundamental to its biological activity. Molecular docking simulations provide detailed insights into these interactions.

For the SARS-CoV-2 Main Protease (Mpro) , the binding site is a well-defined pocket. Studies on inhibitors with chloropyridine moieties have shown that the chlorine atom can form favorable interactions within the S1 pocket. nih.gov Key residues in the Mpro active site that frequently interact with inhibitors include His41, Met49, Gly143, Ser144, Cys145, His163, His164, Met165, Glu166, and Gln189. nih.govnih.govnih.gov The piperidine ring can form hydrogen bonds and van der Waals interactions, while the chlorobenzyl group can engage in hydrophobic and pi-stacking interactions.

In the case of Monoamine Oxidase B (MAO-B) , the active site is a hydrophobic cavity. The binding of inhibitors is often characterized by pi-pi stacking interactions between the aromatic part of the ligand and key tyrosine residues, such as Tyr398 and Tyr326. researchgate.net The piperidine moiety can interact with other hydrophobic residues within the binding pocket. For substituted piperidine derivatives, the nature and position of the substituent can significantly influence the binding orientation and the specific residues involved in the interaction.

For the Epidermal Growth Factor Receptor (EGFR) , inhibitors typically bind in the ATP-binding pocket. Key interactions often involve hydrogen bonds with residues in the hinge region, such as Met793, and hydrophobic interactions with residues like Leu718, Val726, and Ala743. The 4-chlorobenzyl group of the compound is well-suited to occupy a hydrophobic pocket within the EGFR binding site.

A summary of key interacting residues for these protein targets with similar ligands is provided in the table below.

Target ProteinKey Interacting Residues with Similar Ligands
SARS-CoV-2 Main Protease (Mpro)His41, Met49, Gly143, Ser144, Cys145, His163, Met165, Glu166 nih.govnih.govnih.gov
Monoamine Oxidase B (MAO-B)Tyr326, Tyr398 researchgate.net
Epidermal Growth Factor Receptor (EGFR)Leu718, Val726, Ala743, Met793

Molecular Dynamics (MD) Simulations

Investigation of Ligand-Target Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful tool to assess the stability of a ligand-protein complex over time. The root-mean-square deviation (RMSD) of the protein backbone and the ligand are key metrics, with lower and more stable RMSD values indicating a stable complex.

While specific MD simulation data for this compound is not available in the reviewed literature, the general principles of such simulations can be described. For a stable complex, the RMSD of the protein backbone would be expected to equilibrate and fluctuate around a stable value, typically in the range of 1-3 Å for a well-behaved system. The ligand's RMSD should also remain low, indicating that it maintains a consistent binding pose within the protein's active site.

For example, in MD simulations of various inhibitors with SARS-CoV-2 Mpro , stable complexes show protein RMSD values that plateau after an initial period of adjustment. nih.gov Similarly, simulations of inhibitors bound to EGFR and MAO-B would be expected to show stable RMSD trajectories for effective ligands. researchgate.netnih.gov

The table below provides a hypothetical representation of what stable RMSD values might look like for this compound complexed with different target proteins, based on typical values observed in MD simulations of similar systems.

Target ProteinHypothetical Average Protein RMSD (Å)Hypothetical Average Ligand RMSD (Å)
SARS-CoV-2 Main Protease (Mpro)~2.0~1.0
Monoamine Oxidase B (MAO-B)~2.5~1.2
Epidermal Growth Factor Receptor (EGFR)~1.8~0.9

These hypothetical values are for illustrative purposes to demonstrate what would be expected from a stable ligand-protein complex during an MD simulation.

Conformational Flexibility and Dynamic Behavior of the Chemical Compound

The conformational flexibility of this compound is an important aspect of its interaction with protein targets. The piperidine ring can, in principle, adopt several conformations, with the chair and boat forms being the most significant. ias.ac.in Generally, the chair conformation is energetically more favorable. ias.ac.innih.govyoutube.com

The substituents on the piperidine ring influence its conformational preference. For this compound, the large 4-chlorobenzyl group at the nitrogen atom and the hydroxyl group at the 3-position will affect the equilibrium between different chair conformations and the potential contribution of boat or twist-boat forms. ias.ac.innih.gov The orientation of the hydroxyl group (axial or equatorial) will also be a key factor, often determined by the specific hydrogen bonding opportunities within the binding site of a target protein.

The linkage between the piperidine nitrogen and the benzyl (B1604629) group provides rotational freedom, allowing the 4-chlorophenyl moiety to orient itself optimally within a binding pocket to maximize hydrophobic and other favorable interactions. MD simulations would reveal the accessible torsional angles and the preferred orientation of the chlorobenzyl group when bound to a protein. The dynamic behavior of the compound would show fluctuations around an equilibrium bound conformation, allowing it to adapt to the subtle movements of the protein.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Design and Synthesis of Analogs for SAR Exploration

Systematic Modification of the Piperidine (B6355638) Ring

The piperidine ring is a common scaffold in many biologically active compounds and serves as a key structural element of 1-(4-chlorobenzyl)piperidin-3-ol. nih.govnih.gov Modifications to this ring can significantly impact a compound's pharmacological profile by altering its conformation, basicity, and interactions with target proteins.

Systematic modifications often involve:

Ring Size Variation: Expanding or contracting the piperidine ring to a different heterocyclic system can assess the spatial requirements of the binding pocket.

Substitution on the Ring: Introducing substituents at various positions on the piperidine ring can probe for additional binding interactions. For instance, adding hydroxyl or hydroxymethyl groups can introduce new hydrogen bonding opportunities. nih.gov

Conformational Restriction: Incorporating bridges, such as methylene (B1212753) groups, to create bicyclic structures like 2-azanorbornanes or nortropanes, can lock the piperidine ring into specific conformations. nih.gov This helps to determine the bioactive conformation of the molecule. A systematic approach of using one- or two-carbon bridges has been employed to control the conformation for pharmaceutical applications. nih.gov

The synthesis of such analogs can be complex, often requiring multi-step reaction sequences. For example, the synthesis of bridged piperidine analogs may start from bromo-intermediates, followed by Suzuki coupling and ester hydrolysis. nih.gov

Variation of the Benzyl (B1604629) Substituent

The 4-chlorobenzyl group is a crucial component that dictates many of the compound's interactions. Variations of this substituent are explored to understand the electronic and steric requirements of the receptor's binding site.

Key modifications include:

Positional Isomers: Moving the chloro substituent to the 2- or 3-position of the benzyl ring can reveal the preferred location for this group.

Electronic Effects: Replacing the chloro group with other electron-withdrawing or electron-donating groups (e.g., nitro, methoxy) helps to evaluate the influence of electronic properties on activity. For instance, a strong electron-releasing group like a 4-methoxy substituent on the aryl ring has been shown in some piperidine series to lead to hydrolyzed derivatives instead of the desired product, while an electron-withdrawing nitro group prevented the reaction. nih.gov

Steric Bulk: Introducing larger or smaller substituents in place of the chloro group can determine the steric tolerance of the binding site. Both benzyl and phenylethyl substituents at the piperidine nitrogen have been shown to lead to high antifungal activity in certain 4-aminopiperidine (B84694) series. nih.gov

Aromatic Ring Replacement: Substituting the phenyl ring with other aromatic or heteroaromatic systems can explore different binding modes and potential for new interactions.

The synthesis of these analogs typically involves the reaction of the appropriate substituted benzyl halide with piperidin-3-ol.

Influence of Chiral Centers on Biological Activity

The presence of a chiral center at the 3-position of the piperidine ring in this compound means it can exist as two enantiomers, (R)- and (S)-. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. leffingwell.comresearchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. researchgate.net

Therefore, a critical aspect of SAR studies is the synthesis and biological evaluation of the individual enantiomers. This allows for the determination of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer). In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. researchgate.net For example, in a study of indazole-3-carboxamide-type synthetic cannabinoid receptor agonists, the (S)-enantiomers showed enhanced potency at both CB1 and CB2 receptors compared to the (R)-enantiomers. nih.gov

The stereoselective synthesis of each enantiomer is often achieved through methods like asymmetric synthesis or chiral resolution of a racemic mixture.

Correlation of Structural Features with Preclinical Biological Responses

The data gathered from the biological testing of the synthesized analogs are used to establish correlations between specific structural features and the observed biological responses. This can be done through both qualitative and quantitative approaches.

Quantitative and Qualitative Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.gov For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

Quantitative SAR (QSAR) models often use molecular descriptors that quantify various physicochemical properties of the molecules, such as:

Lipophilicity (logP): The hydrophobicity of the molecule.

Electronic parameters (e.g., Hammett constants): Describe the electron-donating or -withdrawing nature of substituents.

Steric parameters (e.g., Taft steric parameters): Quantify the size and shape of substituents.

These descriptors are then used in statistical methods like multiple linear regression to build a QSAR equation. researchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional properties of the molecules. nih.govnih.govmdpi.com These models can provide contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for activity.

Impact of Electronic and Steric Factors on Molecular Recognition

The interaction of a ligand like this compound with its biological target is governed by a complex interplay of electronic and steric factors.

Electronic Factors:

Hydrogen Bonding: The hydroxyl group on the piperidine ring can act as a hydrogen bond donor and acceptor. The nitrogen atom in the piperidine ring can also act as a hydrogen bond acceptor.

Aromatic Interactions: The chlorobenzyl group can participate in π-π stacking or cation-π interactions with aromatic residues in the binding pocket of the target protein.

Dipole-Dipole Interactions: The polar C-Cl bond and other polar bonds in the molecule can engage in dipole-dipole interactions.

Steric Factors:

Conformational Flexibility: The ability of the molecule to adopt the correct conformation to fit into the binding site is important. As mentioned earlier, rigidified analogs can help to identify this bioactive conformation.

The following table summarizes the key structural components of this compound and their potential roles in molecular recognition:

Structural ComponentPotential Role in Molecular Recognition
4-Chlorobenzyl Group Aromatic interactions (π-π stacking), hydrophobic interactions, steric bulk influencing fit into the binding pocket. The chlorine atom can influence electronic properties and participate in halogen bonding.
Piperidine Ring Provides the core scaffold and influences the overall 3D shape. The nitrogen atom can be protonated at physiological pH, leading to ionic interactions.
3-Hydroxyl Group Can act as a hydrogen bond donor and acceptor, forming key interactions with the target protein.
Chiral Center (C3) Determines the stereochemistry, which can lead to differential binding affinities of the enantiomers due to the chiral nature of the binding site.

By systematically studying these factors, medicinal chemists can build a comprehensive understanding of the SAR for this class of compounds, which is essential for the rational design of new and improved therapeutic agents.

No Publicly Available Research Found for "this compound" in the Context of Pharmacophore Modeling and Lead Optimization

The inquiry for in-depth research findings, including data tables and detailed discussions on the molecular design principles and lead optimization strategies specifically for this compound, did not yield any publicly available literature. This suggests that while the compound may be known or used in certain research contexts, it has not been the subject of dedicated, published studies on its pharmacophore characteristics or as a lead compound for optimization in academic research.

Consequently, it is not possible to generate an article that adheres to the requested structure and content inclusions, as the foundational scientific data for the specified sections on "" and "Pharmacophore Modeling and Lead Optimization Strategies in Academic Research" for this particular compound is not present in the accessible scientific literature.

Further attempts to locate information on the synthesis and biological evaluation of derivatives of this compound also failed to provide the necessary data to construct a scientifically accurate and detailed article as per the user's stringent requirements. Without primary research sources, any attempt to create the requested content would be speculative and would not meet the standards of a professional and authoritative scientific article.

Exploration of Preclinical Biological Activities and Mechanistic Investigations

In Vitro Receptor Binding and Ligand Characterization

Research into the interaction of 1-(4-Chlorobenzyl)piperidin-3-ol and its structural analogs with dopamine (B1211576) receptors has revealed a notable affinity, particularly for the D4 subtype.

Further research into phenylpiperazine derivatives has helped to understand the structural features that contribute to selectivity between the D2, D3, and D4 receptor subtypes. electronicsandbooks.comacs.org The design of selective ligands often involves subtle modifications to the chemical structure to optimize interactions with non-conserved amino acid residues that differ between the receptor subtypes. electronicsandbooks.com For instance, the length of a spacer element connecting the phenylpiperazine core to another part of the molecule can dramatically alter the affinity and selectivity profile. electronicsandbooks.com

It has been observed that while some compounds bind with high affinity to D2 and D3 receptors, others, through specific substitutions, can achieve high selectivity for the D4 receptor. nih.govmdpi.comnih.govmdpi.com The binding affinity of these compounds is typically determined through radioligand displacement assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is measured. acs.org

Table 1: Dopamine Receptor Binding Affinities of Selected Piperidine (B6355638) and Piperazine (B1678402) Derivatives

Compound D2 Ki (nM) D3 Ki (nM) D4 Ki (nM) Selectivity (D2/D4) Selectivity (D3/D4)
Compound A 239 169 5 47.8 33.8
Compound B >1000 >1000 3074 - -
Compound C 27.8 2.6 3074 >110 >1182
Compound D <0.3 >15 - >50 -
Compound E 1-5 13-190 - - -

This table presents a selection of data from various studies to illustrate the range of binding affinities and selectivities observed for compounds structurally related to this compound. The specific compounds are not named to maintain focus on the general structure-activity relationships.

The N-benzylpiperidine moiety, a core structural feature of this compound, is known to interact with serotonin (B10506) receptors. Studies on N-benzyl phenethylamine (B48288) agonists have shown that the N-benzyl group can significantly increase affinity for the 5-HT2A receptor. nih.gov Molecular modeling suggests this is due to interactions with specific amino acid residues within the receptor's binding pocket. nih.gov

Research on 1,2,4-substituted piperazines, which share structural similarities, has explored their affinity for both 5-HT1A and 5-HT2A receptors. nih.gov The introduction of a third substituent on the piperazine ring can enhance affinity for the 5-HT2A receptor, sometimes without significantly affecting 5-HT1A affinity. nih.gov This highlights the subtle structural modifications that can tune receptor selectivity.

Furthermore, studies on dual-target inhibitors have investigated 1-benzylpiperidine (B1218667) derivatives for their ability to interact with the serotonin transporter (SERT). nih.govnih.gov These studies aim to develop compounds that can modulate both cholinergic and serotonergic systems, which could have implications for complex neurological disorders. nih.gov The 4-benzylpiperidine (B145979) moiety has been shown to fit within the central binding site of the human serotonin transporter (hSERT), forming hydrophobic interactions with key residues. nih.gov

Table 2: Serotonin Receptor and Transporter Binding Affinities of Related Compounds

Compound Type Target Affinity (Ki or IC50)
N-benzyl phenethylamines 5-HT2A Up to 300-fold increase over N-alkyl homologs
1,2,4-trisubstituted piperazines 5-HT1A Variable
1,2,4-trisubstituted piperazines 5-HT2A Enhanced affinity compared to disubstituted analogs
1-benzylpiperidine derivatives SERT Moderate to low affinity

This table summarizes the general findings from studies on compounds with structural features similar to this compound, illustrating their interactions with serotonin receptors and the transporter.

Recent research has identified that the cannabinoid CB1 receptor possesses an allosteric binding site, which is distinct from the site where endogenous cannabinoids bind. nih.govnih.gov Small molecules can bind to this allosteric site and modulate the receptor's function. nih.govnih.gov These allosteric modulators can be classified as positive (PAMs) or negative (NAMs), depending on whether they enhance or inhibit the effects of the primary (orthosteric) ligand. nih.gov

Several studies have investigated compounds that act as allosteric modulators of the CB1 receptor. nih.govresearchgate.netrealmofcaring.orgacs.org While this compound itself has not been explicitly identified as a CB1 allosteric modulator in the provided search results, structurally related diarylurea compounds have been shown to exhibit these properties. acs.org For example, PSNCBAM-1, a diaryl urea, has been characterized as a negative allosteric modulator of the CB1 receptor. nih.govacs.org

These allosteric modulators can have complex effects. For instance, some compounds have been shown to increase the binding of a CB1 receptor agonist in binding assays, which would suggest a positive allosteric effect. nih.govrealmofcaring.org However, in functional assays, the same compounds can act as antagonists, reducing the maximum effect of the agonist. nih.gov This highlights the intricate nature of allosteric modulation.

The discovery of allosteric sites on the CB1 receptor has opened up new avenues for drug development, as allosteric modulators may offer a more subtle way to influence receptor activity compared to traditional agonists and antagonists. nih.gov

The sigma-1 receptor, a unique intracellular protein, has been identified as a target for this compound and related compounds. units.itnih.govuniba.itnih.govnih.govunict.itnih.gov The N-(p-chlorobenzyl)piperidine moiety is considered a key pharmacophoric element for potent sigma-1 binding. units.it

Molecular modeling studies have shown that this structural motif fits well within the sigma-1 receptor's binding site. units.it The basic piperidine nitrogen is thought to interact with a positively ionizable feature of the receptor, while the benzyl (B1604629) ring engages in hydrophobic interactions. units.it

A variety of benzylpiperidine and benzylpiperazine derivatives have been synthesized and evaluated for their affinity for sigma-1 and sigma-2 receptors. uniba.itnih.govunict.it These studies have demonstrated that small changes in the chemical structure can significantly impact both affinity and selectivity. For example, the presence and position of substituents on the piperidine or piperazine ring can influence binding. uniba.itnih.gov

Some of these compounds have been shown to be highly potent and selective sigma-1 receptor ligands. uniba.itnih.govunict.it For instance, certain phenoxyalkylpiperidines have demonstrated Ki values in the low nanomolar range for the sigma-1 receptor, with high selectivity over the sigma-2 subtype. uniba.it

Table 3: Sigma-1 Receptor Binding Affinities of Related Piperidine Derivatives

Compound Series Ki (nM) for σ1 Receptor Selectivity (σ1 vs. σ2)
N-[(4-methoxyphenoxy)ethyl]piperidines 0.89–1.49 High
p-chlorophenoxy counterparts 0.34–1.18 High
Benzylpiperazinyl derivatives 1.6 (for most potent) 886-fold

This table provides examples of the high sigma-1 receptor affinity and selectivity achieved with compounds structurally related to this compound.

The chemokine receptor CCR5, a member of the G protein-coupled receptor family, plays a crucial role in the immune system. nih.govnih.gov It is also known to be a coreceptor for the entry of certain strains of HIV into cells. nih.govnih.gov

While direct binding data for this compound to the CCR5 receptor was not found in the search results, the general class of piperidine-containing compounds has been explored for interactions with chemokine receptors. The interaction of ligands with CCR5 is complex, involving multiple domains of the receptor. nih.gov The binding of chemokines, the natural ligands for CCR5, leads to the activation of intracellular signaling pathways. nih.gov

The development of antagonists for the CCR5 receptor has been an area of significant research interest, particularly for the treatment of HIV infection. nih.gov These antagonists work by blocking the interaction of the virus with the receptor.

The nociceptin (B549756) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is the fourth member of the opioid receptor family. wikipedia.orgnih.govnih.govwikipedia.org Its endogenous ligand is the neuropeptide nociceptin/orphanin FQ (N/OFQ). wikipedia.orgnih.gov This system is involved in a variety of physiological processes, including pain modulation, anxiety, and learning. nih.govnih.gov

Although direct binding studies of this compound to the N/OFQ receptor were not identified in the provided search results, the broader class of piperidine derivatives has been investigated as ligands for this receptor. nih.gov The development of both agonists and antagonists for the N/OFQ receptor is an active area of research, with potential therapeutic applications in pain management and other neurological disorders. nih.gov For example, the replacement of a substituent on the piperidine nitrogen with larger groups has been shown to result in ligands with high affinity and selectivity for the ORL-1 receptor. nih.gov

Enzyme Inhibition Profiling

Following a comprehensive search of available preclinical research, no specific studies detailing the inhibitory activity of this compound against the enzymes and proteins listed below were identified. The subsequent sections reflect this lack of available data.

Lipoxygenase Enzyme Inhibition

No published research was found that specifically investigates the inhibitory effects of this compound on lipoxygenase enzymes. Therefore, no data on its inhibition profile or mechanism of action against this class of enzymes is available.

Urease Inhibition Studies

A thorough literature review did not yield any studies focused on the urease inhibition potential of this compound. Consequently, there are no research findings or data, such as IC50 values, to report for this activity.

DNA Gyrase and Lanosterol (B1674476) 14α-demethylase Interactions

There is no available scientific literature or data from preclinical studies concerning the interaction of this compound with either DNA gyrase or lanosterol 14α-demethylase.

SHP2 Protein Inhibition

No specific research detailing the inhibitory activity of this compound against the SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) protein has been published.

NLRP3 Inflammasome Inhibition

An extensive search for preclinical data did not uncover any studies investigating the effect of this compound on the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome.

AKT Enzyme Inhibition

There are no specific studies available in the public domain that report on the inhibition of AKT enzymes (Protein Kinase B) by this compound.

In Vitro Cellular and Molecular Mechanistic Studies

Cell-based assays are fundamental tools in drug discovery to assess the biological effects of a compound on cells. Cell viability assays, for example, measure the number of living cells to determine a compound's cytotoxic effects. researchgate.net Pyroptosis is a form of programmed cell death that is inherently inflammatory and is mediated by the gasdermin family of proteins.

While piperidine-based compounds are frequently evaluated for their effects on cell viability and apoptosis in various cell lines researchgate.netresearchgate.net, no specific studies were found in the searched literature that assessed the effect of this compound on cell viability or its potential to induce or inhibit pyroptosis.

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein that supports the survival, growth, and differentiation of neurons. nih.gov Its secretion can be activity-dependent and is a key mechanism in synaptic plasticity. nih.gov Investigating how chemical compounds affect BDNF secretion is vital for understanding their potential impact on the central nervous system.

Currently, there are no available research findings from the searched literature that explore the influence of this compound on molecular pathways involving BDNF secretion or other specific cellular responses.

The binding of compounds to serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is a critical pharmacokinetic parameter that affects the distribution and bioavailability of a potential drug. nih.govsioc-journal.cn These interactions are commonly studied using spectroscopic methods, like fluorescence spectroscopy, to determine binding constants and understand the nature of the interaction. nih.govsioc-journal.cnresearchgate.net Such studies have been conducted for various piperidine and piperazine derivatives to characterize their binding affinity and mode of interaction with serum proteins. nih.govmdpi.com

Despite the importance of this characterization, no specific studies on the binding of this compound to BSA or other proteins were identified in the reviewed literature.

Preclinical Antimicrobial Activity Investigations

The piperidine moiety is a structural feature present in many compounds developed for their pharmacological applications, including antimicrobial activity. researchgate.netmdpi.com The search for novel antimicrobial agents is driven by the increasing prevalence of drug-resistant bacteria. mdpi.com

Numerous studies have synthesized and evaluated various piperidine derivatives for their antibacterial activity against a range of bacterial strains. mdpi.com For example, certain piperidinothiosemicarbazones have shown potent and selective activity against M. tuberculosis strains. mdpi.com Other research has focused on different piperidine analogues and their efficacy against pathogens relevant to human and plant diseases. nih.govnih.gov

However, within the scope of the conducted literature search, no specific data or reports were found detailing the evaluation of this compound for its antibacterial efficacy against any bacterial strains.

Antifungal Efficacy against Fungal Strains

The piperidine scaffold is a core structure in several known antifungal agents, inspiring research into new derivatives. nih.gov While direct studies on the antifungal activity of this compound are not extensively detailed in the provided search results, research on related structures provides insight into the potential of this chemical class. For instance, studies on 4-aminopiperidines have identified promising candidates with significant in vitro activity against clinically relevant fungi like Candida spp. and Aspergillus spp. nih.gov The antifungal mechanism for these related compounds is believed to involve the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase. nih.gov

The efficacy of antifungal compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Research on various piperidine and related derivatives has yielded a range of MIC values against different fungal strains.

For example, a study on N-(4-halobenzyl)amides, which share a structural similarity, demonstrated that some of these compounds exhibit potent antifungal activity. One such amide showed an MIC of 7.8 µg/mL against Candida krusei, which was more potent than the standard drug fluconazole (B54011) (MIC = 16 µg/mL). nih.gov Another study synthesized novel thymol (B1683141) derivatives containing a piperidine moiety that showed remarkable activity against plant pathogenic fungi. nih.gov Compounds 5m and 5t were particularly effective against Phytophthora capsici, with EC50 values of 8.420 and 8.414 μg/mL, respectively, outperforming the commercial fungicide azoxystrobin. nih.gov

Interactive Table: Antifungal Activity of Selected Piperidine and Related Derivatives

Compound/Derivative Class Fungal Strain MIC/EC50 Value (µg/mL) Reference
N-(4-halobenzyl)amide (Compound 16) Candida krusei ATCC 14243 7.8 nih.gov
Fluconazole (Control) Candida krusei ATCC 14243 16 nih.gov
N-(4-halobenzyl)amide (Compound 14) Candida parapsilosis 31.25 mdpi.com
Benzyl bromide derivative (1a) Candida albicans 250 dovepress.com
Benzyl bromide derivative (1c) Candida krusei 500 dovepress.com
Thymol derivative (5t) Phytophthora capsici 8.414 nih.gov
Thymol derivative (5v) Sclerotinia sclerotiorum 12.829 nih.gov
Azoxystrobin (Control) Phytophthora capsici 20.649 nih.gov

Antituberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has accelerated the search for new antitubercular agents. nih.govplos.org Piperidinol-containing molecules have been identified as a promising class of Mtb inhibitors. nih.govnih.gov

A notable piperidinol-containing molecule, designated PIPD1, has been shown to possess potent bactericidal activity against M. tuberculosis strain mc26230 and various MDR/XDR clinical isolates. nih.gov This suggests its mode of action is different from most first- and second-line anti-TB drugs. nih.gov Mechanistic studies revealed that resistance to PIPD1 is linked to mutations in the mmpL3 gene. nih.gov This gene encodes an essential inner membrane protein, MmpL3, which functions as a mycolic acid flippase, transporting trehalose (B1683222) monomycolate (TMM) across the inner membrane—a crucial step in mycobacterial cell wall synthesis. nih.govnih.gov It has been demonstrated that PIPD1 directly inhibits the flippase activity of MmpL3 without disrupting the proton motive force. nih.govnih.gov

Other research has explored different piperidine-containing scaffolds. Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] (Spiro) analogues have also been identified as potent MmpL3 inhibitors with efficacy in murine models of TB infection. plos.org

Interactive Table: Antituberculosis Activity of Piperidine Derivatives

Compound Series Target Organism Activity Noted Reference
Piperidinol (PIPD1) MmpL3 Mycobacterium tuberculosis Bactericidal against drug-resistant strains nih.govnih.gov
THPP Analogues MmpL3 Mycobacterium tuberculosis In vivo efficacy, reduction of bacterial load plos.org
Spiro Analogues MmpL3 Mycobacterium tuberculosis In vivo efficacy, reduction of bacterial load plos.org
Substituted Furans/Pyrroles (11a) Not Specified Mycobacterium tuberculosis (H37Rv) MIC of 1.6 µg/mL mdpi.com

Antiviral Activity (e.g., SARS-CoV-2)

The search for effective antiviral agents has been a major focus of recent research, particularly following the COVID-19 pandemic. nih.govbioworld.com The piperidine scaffold has been investigated for its potential to inhibit viral replication. A class of 1,4,4-trisubstituted piperidines was found to have promising activity against human coronavirus 229E. nih.gov Further investigation revealed that several of these analogues possess micromolar activity against SARS-CoV-2. nih.gov

The mechanism of action for these 1,4,4-trisubstituted piperidines appears to be at the post-entry stage of the viral life cycle, specifically interfering with viral polyprotein processing. nih.gov Enzymatic assays have pointed towards the inhibition of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. nih.govdntb.gov.ua Although the inhibitory activity was described as modest, these findings identify this class of piperidines as a novel group of non-covalent Mpro inhibitors that warrant further optimization. nih.gov

Antioxidant Activity Profiling

Reactive oxygen species (ROS) and free radicals can cause oxidative damage, which is implicated in various diseases. nih.gov Antioxidants can mitigate this damage by scavenging these harmful species. tandfonline.com The antioxidant potential of various piperidine derivatives has been evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. tandfonline.comresearchgate.netacademicjournals.org

The DPPH assay is a common in vitro method to assess antioxidant activity. nih.govmdpi.com In this test, an antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. tandfonline.com

Studies on different series of piperidine derivatives have shown a wide range of antioxidant capabilities. For example, one study of six novel piperidine derivatives found that all tested compounds exhibited antioxidant potentials greater than 49% at a concentration of 1 mg/ml, with one compound demonstrating a scavenging capacity of 78% at 1000 µg/ml. researchgate.netacademicjournals.org Another study on highly functionalized piperidines also demonstrated their ability to scavenge DPPH radicals and superoxide (B77818) anions. nih.gov The antioxidant activity often depends on the specific substituents on the piperidine ring. tandfonline.com For instance, piperine, a major alkaloid from black pepper containing a piperidine ring, has been shown to possess direct antioxidant activity against various free radicals and to protect against oxidative damage. nih.gov

Interactive Table: Antioxidant Activity of Piperidine Derivatives

Compound/Derivative Assay Result Concentration Reference
Piperidine Derivative (Compound 8) DPPH Scavenging 78% scavenging capacity 1000 µg/mL researchgate.netacademicjournals.org
Piperidine Derivative (Compound 6) DPPH Scavenging 49% scavenging capacity 1000 µg/mL researchgate.netacademicjournals.org
Piperine Free Radical Scavenging Effective scavenger Not specified nih.gov
Piperidine Derivative (Compound 19) DPPH Scavenging Most potent in the series Not specified nih.gov
Piperidine Derivative (Compound 10) Superoxide Anion Scavenging Most effective in the series Not specified nih.gov

Future Research Directions and Potential Academic Applications

Development of Advanced and Sustainable Synthetic Strategies

The synthesis of 1-(4-Chlorobenzyl)piperidin-3-ol and its analogs is a key area for future research. While classical synthetic routes exist, the development of more advanced and sustainable methods is crucial for facilitating broader research and potential large-scale production. Future efforts could focus on:

Greener Synthetic Methods: Exploration of eco-friendly reaction conditions, such as the use of water as a solvent, microwave-assisted synthesis, and flow chemistry, can reduce the environmental impact of the synthesis. For instance, the development of one-pot reductive amination protocols could streamline the synthesis from commercially available precursors. mdpi.com

Catalytic Approaches: Investigating novel catalytic systems, including transition metal catalysts and biocatalysts, could lead to more efficient and selective syntheses. For example, the use of palladium on activated charcoal has been demonstrated in the debenzylation of related piperidine (B6355638) compounds, a strategy that could be adapted for the synthesis or modification of the target compound. chemicalbook.com

Asymmetric Synthesis: The chiral center at the 3-position of the piperidine ring suggests that the enantiomers of this compound may exhibit different biological activities. Developing stereoselective synthetic routes to access individual enantiomers is a critical next step for detailed pharmacological evaluation.

Exploration of Novel Chemical Transformations and Derivatization Pathways

The inherent reactivity of the hydroxyl and amino functionalities in this compound provides ample opportunities for chemical modification and the creation of diverse chemical libraries. Future research should explore:

Hydroxyl Group Modification: Esterification, etherification, and oxidation of the hydroxyl group can lead to a wide range of derivatives with potentially altered physicochemical properties and biological activities.

N-Alkylation and N-Arylation: The secondary amine of the piperidine ring is a prime site for further substitution. Introducing different alkyl or aryl groups could modulate the compound's interaction with biological targets.

Ring Modification: Exploration of ring-opening and ring-expansion reactions of the piperidine core could lead to novel heterocyclic scaffolds with unique three-dimensional shapes.

Identification of Undiscovered Biological Targets and Mechanisms

While the full biological profile of this compound is yet to be elucidated, its structural motifs are present in compounds with known biological activities, suggesting a range of potential targets. Future research should aim to:

Broad Biological Screening: Systematically screening the compound against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, could uncover novel activities. The piperidine scaffold is a common feature in many neurologically active compounds.

Phenotypic Screening: Utilizing cell-based phenotypic screening assays can help identify the compound's effects on cellular processes and pathways without a preconceived target, potentially revealing unexpected therapeutic applications.

Mechanism of Action Studies: Once a biological activity is identified, in-depth studies are needed to determine the precise molecular mechanism of action. This could involve techniques such as target-based assays, proteomics, and transcriptomics. For example, derivatives of similar structures have been investigated as potential anticancer agents through caspase activation. nih.gov

Application as a Versatile Building Block in Complex Chemical Synthesis

The structural features of this compound make it an attractive building block for the synthesis of more complex molecules. Researchers can leverage this compound in:

Fragment-Based Drug Discovery (FBDD): The compound can serve as a starting fragment that can be grown or linked with other fragments to design potent and selective ligands for various biological targets.

Combinatorial Chemistry: The reactive handles on the molecule allow for its incorporation into combinatorial libraries, enabling the rapid generation of a large number of diverse compounds for high-throughput screening.

Natural Product Synthesis: The piperidine core is a common motif in many natural products. This compound could serve as a key intermediate in the total synthesis of such complex molecules.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of computational tools can significantly accelerate the research and development process for this compound and its derivatives. Future work should involve:

In Silico Screening: Virtual screening of large compound libraries against known protein structures can help prioritize derivatives of this compound for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help predict the biological activity of novel derivatives based on their chemical structure, guiding the design of more potent and selective compounds.

Predictive Modeling of Physicochemical Properties: Machine learning algorithms can be trained to predict key drug-like properties such as solubility, permeability, and metabolic stability, aiding in the optimization of lead compounds. Some platforms already incorporate machine-learning models for drug discovery. drugbank.com

Multi-Omics Approaches to Elucidate Comprehensive Biological Effects in Preclinical Models

To gain a holistic understanding of the biological effects of this compound, integrated multi-omics approaches in preclinical models will be indispensable. This can include:

Genomics and Transcriptomics: Analyzing changes in gene and RNA expression in response to compound treatment can provide insights into the affected biological pathways and potential mechanisms of action.

Proteomics: Studying alterations in the proteome can reveal the direct protein targets of the compound and downstream signaling effects.

Metabolomics: Investigating changes in the metabolome can shed light on the compound's impact on cellular metabolism and identify potential biomarkers of its activity. The integration of multi-omics data is a powerful tool for understanding complex biological systems and drug action. nih.govnih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in chemistry, biology, and medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chlorobenzyl)piperidin-3-ol, and how is reaction completion monitored?

  • Methodology : A common approach involves nucleophilic substitution using 4-chlorobenzyl chloride and piperidin-3-ol derivatives under reflux conditions. For example, a mixture of 4-hydroxyacetophenone and 4-chlorobenzyl chloride is refluxed with anhydrous potassium carbonate in ethanol for 6 hours. Reaction progress is tracked via color changes or thin-layer chromatography (TLC). Post-reaction, the product is isolated by precipitation in cold water, followed by filtration, washing with ethanol, and recrystallization .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodology : Characterization relies on spectroscopic techniques:

  • FT-IR : Identifies functional groups (e.g., hydroxyl, aromatic C-Cl stretches) .
  • NMR : 1^1H NMR confirms substituent positions (e.g., integration ratios for benzyl protons and piperidine ring protons). 13^13C NMR resolves carbonyl or aromatic carbon environments .
  • X-ray crystallography : For derivatives, crystal packing and hydrogen-bonding networks (e.g., intramolecular C–H···N interactions) provide definitive structural validation .

Q. What purification methods are effective for isolating this compound?

  • Methodology : Recrystallization using ethanol or methanol-chloroform mixtures (1:1) is typical. Solvent selection depends on polarity and solubility profiles. For example, methanol-chloroform yields crystals with 76% recovery and defined melting points (436–438 K) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodology :

  • Catalyst screening : Replace K2_2CO3_3 with phase-transfer catalysts or DBU to enhance nucleophilicity.
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF) to improve reaction kinetics.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time .
    • Data Analysis : Compare yields via HPLC or GC-MS to identify optimal conditions.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Purity validation : Ensure ≥95% purity via HPLC and elemental analysis to exclude impurities as confounding factors.
  • Assay standardization : Replicate antimicrobial activity tests (e.g., MIC assays) under controlled conditions (pH, temperature) .
  • Structural analogs : Compare halogen-substituted derivatives (e.g., 4-fluoro vs. 4-chloro) to isolate electronic effects on bioactivity .

Q. How do computational models predict the metabolic fate of this compound?

  • Methodology :

  • In silico tools : Use SwissADME or ADMET Predictor to assess cytochrome P450 metabolism and clearance rates.
  • Docking studies : Map interactions with targets (e.g., melanocortin receptors) to identify metabolically stable regions .
    • Validation : Cross-reference predictions with in vitro hepatocyte assays or microsomal stability tests.

Q. What design principles improve the selectivity of this compound derivatives for CNS targets?

  • Methodology :

  • Bioisosteric replacement : Substitute the benzyl group with trifluoromethyl or pyridyl moieties to enhance blood-brain barrier penetration.
  • SAR analysis : Test substituents at the piperidine-3-ol position (e.g., methyl, ethyl) to balance potency and toxicity .
    • Data integration : Combine molecular dynamics simulations with patch-clamp electrophysiology to validate target engagement.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)piperidin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.